2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one 2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896085
InChI: InChI=1S/C18H17N3OS/c1-2-11-21-17(22)16(12-14-7-6-10-19-13-14)23-18(21)20-15-8-4-3-5-9-15/h3-10,12-13H,2,11H2,1H3/b16-12+,20-18?
SMILES: CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3
Molecular Formula: C18H17N3OS
Molecular Weight: 323.4 g/mol

2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0896085

Molecular Formula: C18H17N3OS

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H17N3OS
Molecular Weight 323.4 g/mol
IUPAC Name (5E)-2-phenylimino-3-propyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H17N3OS/c1-2-11-21-17(22)16(12-14-7-6-10-19-13-14)23-18(21)20-15-8-4-3-5-9-15/h3-10,12-13H,2,11H2,1H3/b16-12+,20-18?
Standard InChI Key LUHVFJLVPGWGCB-OLKMIDAGSA-N
Isomeric SMILES CCCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=NC3=CC=CC=C3
SMILES CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3
Canonical SMILES CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator